4-Bromo-2-difluoromethoxy-5-nitrotoluene
Overview
Description
4-Bromo-2-difluoromethoxy-5-nitrotoluene is an organic compound with the chemical formula C8H6BrF2NO3. It belongs to the family of nitroaromatic compounds and is characterized by the presence of bromine, difluoromethoxy, and nitro groups attached to a toluene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene typically involves multiple steps:
Bromination: The starting material, 2-difluoromethoxy-5-nitrotoluene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-difluoromethoxy-5-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Major Products:
Substitution: Products depend on the nucleophile used (e.g., 4-amino-2-difluoromethoxy-5-nitrotoluene).
Reduction: 4-Bromo-2-difluoromethoxy-5-aminotoluene.
Oxidation: 4-Bromo-2-difluoromethoxy-5-nitrobenzoic acid.
Scientific Research Applications
4-Bromo-2-difluoromethoxy-5-nitrotoluene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-difluoromethoxy-5-nitrotoluene depends on its specific application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymatic processes.
Antitumor Activity: It may inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
4-Bromo-5-fluoro-2-nitrotoluene: Similar structure but with a fluorine atom instead of a difluoromethoxy group.
4-Bromo-2-nitrotoluene: Lacks the difluoromethoxy group, making it less complex.
4-Bromo-2-difluoromethoxybenzene: Similar structure but without the nitro group.
Uniqueness: 4-Bromo-2-difluoromethoxy-5-nitrotoluene is unique due to the presence of both difluoromethoxy and nitro groups, which impart distinct chemical and biological properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-5-(difluoromethoxy)-4-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-6(12(13)14)5(9)3-7(4)15-8(10)11/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKDBAIZULQKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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